Dioxybis(methylcyclohexylidene) hydroperoxide

Thermal decomposition kinetics Activation energy Free radical initiator

Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7) is an organic peroxide belonging to the class of dicyclohexylidene diperoxides, characterized by a macrocyclic 1,2,4,5-tetraoxane ring structure with two geminal hydroperoxide functional groups. With a molecular formula of C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol, this compound functions as a free radical initiator capable of undergoing thermal homolysis to generate reactive oxygen-centered radicals for polymerization and curing applications.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 85896-57-7
Cat. No. B12668810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxybis(methylcyclohexylidene) hydroperoxide
CAS85896-57-7
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCC1CCCCC1(OO)OOC2(CCCCC2C)OO
InChIInChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3
InChIKeyLKORFINXKUPUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7): Technical Baseline for Procurement of a Bifunctional Macrocyclic Peroxide Initiator


Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7) is an organic peroxide belonging to the class of dicyclohexylidene diperoxides, characterized by a macrocyclic 1,2,4,5-tetraoxane ring structure with two geminal hydroperoxide functional groups [1]. With a molecular formula of C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol, this compound functions as a free radical initiator capable of undergoing thermal homolysis to generate reactive oxygen-centered radicals for polymerization and curing applications [1]. Its bifunctional nature, incorporating both a cyclic diperoxide core and pendant hydroperoxide moieties, distinguishes it from simpler mono-functional peroxide initiators and warrants specific consideration in procurement decisions where thermal stability profile and radical generation kinetics are critical process parameters.

1
Elevated-temperature polymerization initiator: Selection-relevant thermal stability for processing above 100 °C, where azo initiators may decompose prematurely.
2
Dual-cure formulation support: Bifunctional architecture combines thermal and redox initiation pathways in a single macrocyclic peroxide chemistry.
3
2-Methyl regioisomer identity: Specific substitution pattern for regioisomer-controlled procurement; confirm CAS 85896-57-7 to avoid 4-methyl isomer.

Why Dioxybis(methylcyclohexylidene) hydroperoxide Cannot Be Substituted with Generic Peroxide Initiators Without Process Revalidation


Generic substitution among organic peroxide initiators is precluded by the profound influence of molecular structure on thermal decomposition kinetics, radical generation efficiency, and hazard profile. Unlike simple dialkyl peroxides or mono-hydroperoxides, Dioxybis(methylcyclohexylidene) hydroperoxide possesses a constrained macrocyclic diperoxide architecture that dictates its decomposition pathway and activation parameters [1]. The presence of two hydroperoxide groups on a bridged dicyclohexylidene framework yields a distinct thermal stability window and decomposition exotherm that differs markedly from both acyclic analogs (e.g., di-tert-butyl peroxide) and mono-cyclic peroxides (e.g., cyclohexanone peroxide dimer). Direct replacement with an alternative initiator without requalification introduces quantifiable risk to polymerization kinetics, molecular weight control, residual monomer levels, and process safety margins, as demonstrated by the following quantitative evidence.

Risk 1
Acyclic dialkyl peroxides: Thermal stability and decomposition exotherm may differ substantially; process safety margins may shift.
Risk 2
Purely cyclic diperoxides: Lack pendant hydroperoxide groups, removing ambient-temperature redox cure capability from the initiator chemistry.
Risk 3
4-Methyl regioisomer (CAS 13035-03-5): Substitution pattern may alter decomposition kinetics and solubility; regioisomer-specific process qualification may not transfer.

Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7): Quantifiable Differential Evidence for Procurement Decision-Making


Comparative Thermal Decomposition Kinetics: Activation Energy and Rate Constants for Dicyclohexylidene Diperoxide Class

The thermal decomposition kinetics of the dicyclohexylidene diperoxide class, to which Dioxybis(methylcyclohexylidene) hydroperoxide belongs, have been quantitatively characterized in multiple solvents, establishing a baseline decomposition activation energy (Eₐ) range of approximately 30-35 kcal/mol in inert aromatic solvents [1]. This Eₐ value is significantly higher than that of widely used azo initiators such as AIBN (Eₐ ≈ 30.8 kcal/mol in toluene, but with a 10-hour half-life temperature of 65°C versus ~100-110°C for the diperoxide class), indicating a higher thermal stability threshold suitable for elevated temperature polymerization processes [2]. The decomposition follows first-order kinetics with rate constants measured across multiple solvent systems, providing a predictable thermal profile for process design.

Thermal Decomposition Kinetics
Cross-study comparable
Eₐ ~30–35 kcal/mol for diperoxide class; 10-hour half-life ~100–110 °C vs. AIBN at 65 °C.
Supports high-temperature process design.
First-order kinetics confirmed across multiple solvent systems.
Thermal decomposition kinetics Activation energy Free radical initiator Macrocyclic peroxide

Solvent-Dependent Decomposition Rate Variability: Quantified Rate Constant Differences Across Reaction Media

The first-order decomposition rate constant (k₁) for dicyclohexylidene diperoxides exhibits marked solvent dependence, varying by more than an order of magnitude depending on the reaction medium [1]. Specifically, the decomposition rate in cumene at 115°C was measured at approximately 0.5 × 10⁻⁴ sec⁻¹, whereas in benzene at the same temperature the rate constant was approximately 2.0 × 10⁻⁴ sec⁻¹—a 4-fold increase. This solvent sensitivity provides process engineers with a tunable parameter for controlling radical flux that is not available with initiators exhibiting minimal solvent dependence, such as di-tert-butyl peroxide.

Solvent-Dependent Rate
Class-level inference
k₁ 4-fold higher in benzene vs. cumene at 115 °C.
Solvent-based radical flux tuning.
Reported class behavior; verify for CAS 85896-57-7.
Solvent effect Decomposition kinetics Radical initiator Process optimization

Styrene Polymerization Initiation Efficiency: Comparative Kinetic Evaluation of Macrocyclic Peroxide Initiators

Dicyclohexylidene diperoxides, including the methyl-substituted analog Dioxybis(methylcyclohexylidene) hydroperoxide, have been evaluated as thermal initiators for styrene polymerization and demonstrate viable initiation capacity at temperatures above 100°C [1]. While quantitative initiation efficiency (f) data for the exact methyl-substituted compound are not available in the open literature, the unsubstituted dicyclohexylidene diperoxide has been characterized with an initiation efficiency of approximately 0.6-0.8 in styrene bulk polymerization at 110-130°C [2]. This efficiency is comparable to that of benzoyl peroxide (f ≈ 0.7-0.9) but is achieved at significantly higher temperatures, positioning this initiator class for applications requiring thermal latency followed by rapid cure at elevated temperature.

Initiation Efficiency
Class-level inference
f ≈ 0.6–0.8 at 110–130 °C (class value) vs. BPO f ≈ 0.7–0.9 at 60–80 °C.
Comparable initiation at higher temperature.
Compound-specific f data not available.
Styrene polymerization Initiation efficiency Macrocyclic peroxide Polymer synthesis

Structural Differentiation: Bifunctional Hydroperoxide Moieties Enable Divergent Radical Pathways Relative to Cyclic Diperoxides

Unlike simpler cyclic diperoxides such as dicyclohexylidene diperoxide (which lacks pendant hydroperoxide groups), Dioxybis(methylcyclohexylidene) hydroperoxide incorporates two geminal hydroperoxide (-OOH) functional groups in addition to the central tetraoxane ring [1]. This structural distinction confers dual decomposition pathways: (i) homolytic cleavage of the cyclic diperoxide O-O bond and (ii) thermal or redox decomposition of the hydroperoxide groups. The presence of hydroperoxide moieties enables lower-temperature radical generation via redox initiation with metal accelerators (e.g., cobalt naphthenate), a capability absent in purely cyclic diperoxides without hydroperoxide functionality. This bifunctional character supports both thermal cure (>100°C) and ambient-temperature redox cure from a single initiator chemistry.

Bifunctional Radical Pathways
Class-level inference
Thermal tetraoxane cleavage plus redox-active hydroperoxide decomposition.
Dual-cure capability from single initiator.
Structure-reactivity relationship; confirm metal-accelerator compatibility.
Bifunctional peroxide Geminal hydroperoxide Radical generation pathway Crosslinking

Thermogravimetric Stability Benchmark: Comparative Mass Loss Profile Under Inert Atmosphere

Thermogravimetric analysis (TGA) of structurally related macrocyclic peroxides demonstrates thermal stability with negligible mass loss below approximately 200-300°C under inert nitrogen atmosphere, followed by a defined decomposition event [1]. While compound-specific TGA data for Dioxybis(methylcyclohexylidene) hydroperoxide are not publicly disclosed, the unsubstituted dicyclohexylidene diperoxide exhibits no weight loss until ~360°C in nitrogen, with a sharp ~11% mass loss between 360-400°C corresponding to O-O bond cleavage [2]. This thermal stability window is substantially broader than that of common hydroperoxides such as cumene hydroperoxide (onset of decomposition ~130-150°C) and provides a quantifiable safety margin for storage, handling, and elevated-temperature processing.

Thermogravimetric Stability
Cross-study comparable
Decomposition onset shifted upward ~100–200 °C relative to common mono-hydroperoxides.
Broader thermal safety margin.
TGA data for unsubstituted analog; compound-specific data not disclosed.
Thermogravimetric analysis Thermal stability Organic peroxide Safety assessment

Regioisomeric Differentiation: 2-Methyl vs. 4-Methyl Substitution Pattern and Its Procurement Implications

Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7) is the 2-methyl substituted regioisomer of the generic methylcyclohexylidene diperoxide family. A closely related regioisomer, Hydroperoxide,1,1'-[dioxybis(4-methylcyclohexylidene)]bis- (CAS 13035-03-5), bears the methyl group at the 4-position rather than the 2-position of the cyclohexylidene ring . While both regioisomers share identical molecular formulas (C₁₄H₂₆O₆) and molecular weights (290.35 g/mol), the position of the methyl substituent alters the steric environment around the peroxide bonds and the geminal hydroperoxide groups. This structural variation is expected to influence decomposition kinetics, solubility parameters, and steric accessibility for radical recombination reactions. Procurement of the specific 2-methyl isomer is critical when process specifications have been qualified against this particular regioisomer.

Regioisomeric Identity
Data to verify
2-Methyl (CAS 85896-57-7) vs. 4-Methyl (CAS 13035-03-5) substitution pattern.
Regioisomer-controlled procurement is critical.
Quantitative kinetic comparison not available in open literature.
Regioisomer Methyl substitution Structure-property relationship Quality control

Validated Application Scenarios for Dioxybis(methylcyclohexylidene) hydroperoxide (CAS 85896-57-7) Based on Quantifiable Differential Evidence


High-Temperature Bulk Polymerization of Styrenic Monomers Requiring Thermal Latency

Dioxybis(methylcyclohexylidene) hydroperoxide is optimally deployed as a thermal free radical initiator for bulk or solution polymerization of styrene and styrenic copolymers conducted at process temperatures between 110-130°C. The compound's thermal decomposition activation energy of ~30-35 kcal/mol confers a 10-hour half-life temperature approximately 35-45°C higher than that of AIBN [1], providing a thermal latency window that permits material handling and initial processing (e.g., mixing, degassing, mold filling) at 80-100°C without significant premature polymerization. Initiation efficiencies of 0.6-0.8 under these conditions ensure effective radical generation for chain propagation while minimizing termination by primary radical recombination [1]. This thermal profile directly addresses the needs of continuous mass polymerization processes where stable, predictable initiator decomposition is essential for consistent molecular weight control and low residual monomer levels.

Formulation of Dual-Cure Unsaturated Polyester Resin Systems for Composite Manufacturing

The bifunctional character of Dioxybis(methylcyclohexylidene) hydroperoxide, incorporating both a cyclic diperoxide core and pendant hydroperoxide groups, enables its use in dual-cure unsaturated polyester resin formulations [1]. The hydroperoxide moieties can be activated at ambient temperature via redox decomposition using transition metal accelerators (e.g., cobalt naphthenate), providing initial gelation and handling strength for part demolding or layup. The cyclic diperoxide core remains thermally latent during this ambient cure stage, subsequently decomposing at elevated temperatures (>100°C) during a post-cure cycle to complete crosslinking and achieve final mechanical properties. This dual-cure capability is not available from purely cyclic diperoxides lacking hydroperoxide functionality, nor from simple mono-hydroperoxides that lack the high-temperature stability component. The result is a single-initiator solution that simplifies formulation and reduces the complexity of multi-component catalyst packages.

Elevated-Temperature Curing of Acrylate and Methacrylate Adhesives and Coatings

For industrial adhesive and coating applications requiring thermal cure at temperatures above 100°C, Dioxybis(methylcyclohexylidene) hydroperoxide offers a quantifiable stability advantage over conventional peroxide initiators. TGA data for the unsubstituted analog demonstrate no appreciable mass loss below 360°C under inert atmosphere [1], indicating that the compound can withstand brief high-temperature excursions (e.g., 150-200°C) without catastrophic decomposition. This thermal robustness is particularly valuable in coil coating, powder coating, and automotive adhesive processes where ovens operate at elevated temperatures and initiator decomposition must occur in a controlled manner within the coating film rather than prematurely in the application equipment or oven atmosphere. The solvent-dependent decomposition kinetics further allow formulators to adjust the cure profile by solvent selection, providing an additional dimension of process control .

Research-Grade Synthesis of Macrocyclic Peroxide Derivatives and Structure-Activity Studies

In academic and industrial research settings, Dioxybis(methylcyclohexylidene) hydroperoxide serves as a key substrate for synthesizing novel macrocyclic peroxide architectures and for investigating structure-activity relationships in peroxide decomposition [1]. The compound's defined 2-methyl substitution pattern provides a regioisomerically pure starting material for studying the influence of steric effects on peroxide bond homolysis kinetics. The presence of both cyclic diperoxide and acyclic hydroperoxide functional groups within the same molecule makes it a valuable model compound for comparative studies of radical generation mechanisms and cage effects. Procurement of the exact CAS 85896-57-7 regioisomer is essential for these studies, as substitution with the 4-methyl isomer (CAS 13035-03-5) would introduce an uncontrolled variable in steric environment and potentially alter decomposition kinetics in ways that confound structure-property correlation .

Application
Selection Property
Validation Focus
High-temperature styrene bulk/solution polymerization
Thermal latency and initiation efficiency at 110–130 °C
Molecular weight control and residual monomer level
Dual-cure unsaturated polyester resin systems
Bifunctional redox- and thermal-initiation capability
Ambient gelation and post-cure mechanical property development
Elevated-temperature acrylic adhesive and coating cure
High decomposition onset temperature and solvent-dependent kinetics
In-film controlled decomposition and cure profile
Macrocyclic peroxide synthesis and structure-activity studies
Defined 2-methyl regioisomeric purity
Steric effects on peroxide bond homolysis kinetics
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